molecular formula C18H14INO2 B5467763 2-[(E)-2-(5-iodo-2-methoxyphenyl)ethenyl]quinolin-8-ol

2-[(E)-2-(5-iodo-2-methoxyphenyl)ethenyl]quinolin-8-ol

Cat. No.: B5467763
M. Wt: 403.2 g/mol
InChI Key: POBKAENWLMKZDT-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(E)-2-(5-iodo-2-methoxyphenyl)ethenyl]quinolin-8-ol is a complex organic compound that features a quinoline core substituted with an iodo-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-2-(5-iodo-2-methoxyphenyl)ethenyl]quinolin-8-ol typically involves a multi-step process. One common method includes the iodination of 2-methoxyphenol to produce 5-iodo-2-methoxyphenol. This intermediate is then subjected to a Heck reaction with quinolin-8-ol to form the desired product. The reaction conditions often involve the use of palladium catalysts and base in an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-[(E)-2-(5-iodo-2-methoxyphenyl)ethenyl]quinolin-8-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinoline derivatives .

Scientific Research Applications

2-[(E)-2-(5-iodo-2-methoxyphenyl)ethenyl]quinolin-8-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(E)-2-(5-iodo-2-methoxyphenyl)ethenyl]quinolin-8-ol involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(E)-2-(5-iodo-2-methoxyphenyl)ethenyl]quinolin-8-ol is unique due to its combination of a quinoline core and an iodo-methoxyphenyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .

Properties

IUPAC Name

2-[(E)-2-(5-iodo-2-methoxyphenyl)ethenyl]quinolin-8-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14INO2/c1-22-17-10-7-14(19)11-13(17)6-9-15-8-5-12-3-2-4-16(21)18(12)20-15/h2-11,21H,1H3/b9-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POBKAENWLMKZDT-RMKNXTFCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)I)C=CC2=NC3=C(C=CC=C3O)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)I)/C=C/C2=NC3=C(C=CC=C3O)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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